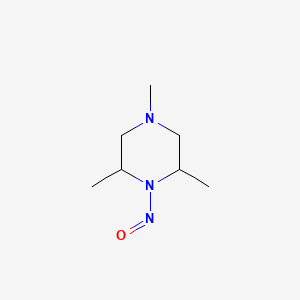
2,4,6-Trimethyl-1-nitrosopiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-1-nitrosopiperazine is a useful research compound. Its molecular formula is C7H15N3O and its molecular weight is 157.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies
One of the primary applications of 2,4,6-trimethyl-1-nitrosopiperazine is in the study of carcinogenicity. Research has demonstrated its role as a potent carcinogen in laboratory animals. For example, studies involving rats and hamsters have shown robust tumor responses when exposed to this compound. The tumor incidence data collected from these studies have been instrumental in deriving toxicological parameters such as the TD50 (the dose at which 50% of the population exhibits tumor formation) .
Table 1: Summary of Carcinogenic Studies
| Study Type | Animal Model | Dose (mg/kg/day) | Tumor Type | Incidence (%) |
|---|---|---|---|---|
| Lifetime Exposure | Rats | 0.3 | Esophageal Tumors | 80 |
| Lifetime Exposure | Hamsters | 1.5 | Various Tumors | 87 |
Regulatory Implications
The compound is also significant in regulatory contexts, particularly concerning safety limits for nitrosamines in pharmaceuticals. Regulatory bodies have established acceptable intake limits based on the carcinogenic potential of compounds like this compound. For instance, the European Medicines Agency (EMA) has set a tentative acceptable intake limit of 178 ng/day for total nitrosamines based on risk assessments that include this compound .
Applications in Pharmaceutical Development
In pharmaceutical development, understanding the properties and risks associated with nitrosamines is crucial for ensuring drug safety. This compound serves as a reference point for evaluating similar compounds and assessing their potential risks during drug formulation. Its structure-activity relationship (SAR) studies help predict the carcinogenic potential of new drug candidates .
Case Studies
Several case studies highlight the implications of nitrosamine contamination in drugs:
-
Case Study: Valsartan Contamination
In a notable incident involving valsartan medications, the presence of nitrosamines like this compound raised concerns about cancer risk among users. Epidemiological studies suggested no overall increased risk for cancer; however, specific monitoring and regulatory actions were initiated to mitigate risks associated with nitrosamine impurities . -
Case Study: Nitroso-Sitagliptin
The assessment of nitroso-sitagliptin involved deriving limits based on analogs such as this compound. Initial limits were revised as more data became available regarding the compound's toxicity and reactivity .
Eigenschaften
CAS-Nummer |
16642-58-3 |
|---|---|
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.217 |
IUPAC-Name |
2,4,6-trimethyl-1-nitrosopiperazine |
InChI |
InChI=1S/C7H15N3O/c1-6-4-9(3)5-7(2)10(6)8-11/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
AUNRQGMBZOEZRO-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(N1N=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















